2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
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Overview
Description
2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a hydroxy group, a methylthio group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfonamide group, and the attachment of the hydroxy and methylthio groups. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form different products.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the fluorine atom may result in the formation of a new functionalized benzene derivative.
Scientific Research Applications
2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
- 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide
Uniqueness
2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S2/c1-10-8-11(4-5-12(10)14)20(17,18)15-9-13(2,16)6-7-19-3/h4-5,8,15-16H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNNYAPEEGCJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(CCSC)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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